![molecular formula C7H8N2O2 B074316 (2-Hydroxyphenyl)urea CAS No. 1196-72-1](/img/structure/B74316.png)
(2-Hydroxyphenyl)urea
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Overview
Description
(2-Hydroxyphenyl)urea, also known as salicylhydroxamic acid (SHA), is a chemical compound that has been widely used in scientific research. SHA is a derivative of salicylic acid, which is a common ingredient in many over-the-counter pain relievers. SHA has been shown to have various biochemical and physiological effects, making it useful in a range of laboratory experiments. In
Scientific Research Applications
SHA has been widely used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been used as an inhibitor of various enzymes such as urease, carbonic anhydrase, and tyrosinase. SHA has been shown to have antimicrobial properties, making it useful in the study of bacterial and fungal infections. Additionally, SHA has been used as a precursor for the synthesis of other compounds such as salicylaldoxime and salicylaldehyde.
Mechanism of Action
The mechanism of action of SHA is not fully understood, but it is believed to involve chelation of metal ions and inhibition of enzymes. SHA has been shown to bind to copper ions and inhibit the activity of copper-containing enzymes such as tyrosinase. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
SHA has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may be due to its ability to chelate metal ions and scavenge free radicals. SHA has also been shown to have anti-inflammatory properties, making it useful in the study of inflammatory diseases such as arthritis and asthma. Additionally, SHA has been shown to have antitumor properties, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
SHA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It has a low toxicity profile and is generally considered safe for use in laboratory animals. However, SHA does have some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, SHA can be unstable under certain conditions, which can affect its activity.
Future Directions
There are several future directions for research on SHA. One area of interest is the development of new synthetic routes for SHA that improve its yield and purity. Another area of interest is the study of the mechanisms of action of SHA, particularly its interactions with metal ions and enzymes. Additionally, there is interest in the development of new applications for SHA, such as its use in the treatment of inflammatory and neoplastic diseases.
Conclusion:
In conclusion, (2-Hydroxyphenyl)urea, or (2-Hydroxyphenyl)ureaxamic acid, is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects, making it useful in a range of laboratory experiments. SHA has been shown to have antimicrobial, antioxidant, anti-inflammatory, and antitumor properties, making it a potential candidate for the treatment of various diseases. Future research on SHA will likely focus on the development of new synthetic routes, the study of its mechanisms of action, and the development of new applications.
properties
CAS RN |
1196-72-1 |
---|---|
Product Name |
(2-Hydroxyphenyl)urea |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)9-5-3-1-2-4-6(5)10/h1-4,10H,(H3,8,9,11) |
InChI Key |
BQJBONTVMVGWPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)N)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)O |
Other CAS RN |
1196-72-1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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